molecular formula C13H17IO B13933007 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene

4-Tert-butyl-1-cyclopropoxy-2-iodobenzene

Cat. No.: B13933007
M. Wt: 316.18 g/mol
InChI Key: QIYWCNZKGLVLCL-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene is an organic compound that features a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene typically involves the introduction of the tert-butyl and cyclopropoxy groups onto a benzene ring, followed by iodination. One common method involves the use of tert-butyl chloride and cyclopropanol in the presence of a base to form the tert-butyl and cyclopropoxy groups, respectively. The iodination step can be achieved using iodine or an iodine-containing reagent under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds . This method is more efficient and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene is unique due to the combination of its tert-butyl, cyclopropoxy, and iodine substituents. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

4-tert-butyl-1-cyclopropyloxy-2-iodobenzene

InChI

InChI=1S/C13H17IO/c1-13(2,3)9-4-7-12(11(14)8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3

InChI Key

QIYWCNZKGLVLCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC2)I

Origin of Product

United States

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